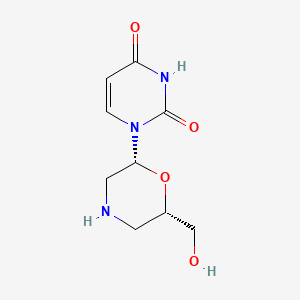
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as HMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMPD is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, and it has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Aminomethylation Reactions
A study by Meshcheryakova, Kataev, & Munasipova (2014) explores aminomethylation reactions, including the reaction of similar pyrimidine derivatives with formaldehyde and morpholine. This process yields aminomethylsubstituted pyrimidine derivatives, demonstrating the compound's utility in synthetic organic chemistry.
Synthesis Methods and Biological Activity
Tang et al. (2015) studied the synthesis method of a related pyrimidine derivative, focusing on observing changes in biological activity after specific modifications. The study Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione utilized a one-pot oxidizing process, highlighting the compound's relevance in drug discovery, particularly in anti-HIV research.
Structural and Conformation Analysis
In a study by Sun, Wu, & Yang (2007), the syntheses of bicyclic nucleoside analogues related to the compound were analyzed. This research is significant in understanding the molecular structure and potential pharmaceutical applications.
Optical and Nonlinear Optical Applications
A 2020 study by Mohan et al. explored pyrimidine-based bis-uracil derivatives for potential optical and nonlinear optical (NLO) device fabrications. This study highlights the compound's potential in materials science, particularly in developing new materials for technological applications.
Cytotoxic Evaluation for Cancer Research
Udayakumar, Gowsika, & Pandurangan (2017) conducted a study titled A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. This research is crucial for understanding the compound's potential in cancer treatment, as it involves the synthesis and characterization of new compounds with possible anticancer properties.
Propriétés
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAQZWHCIFRFA-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

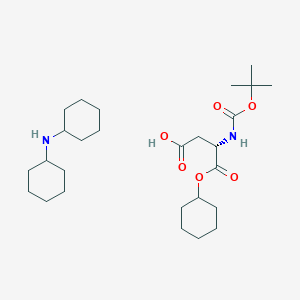
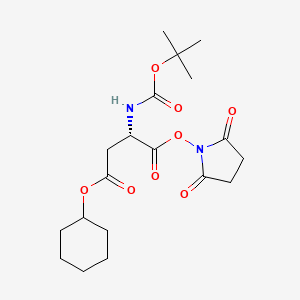
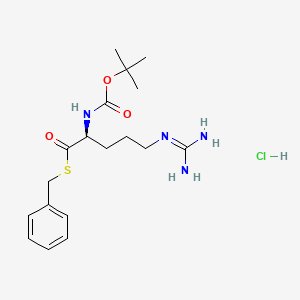
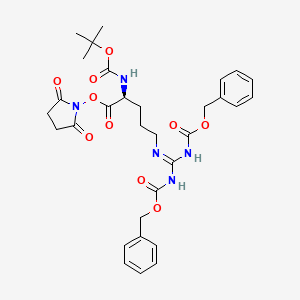
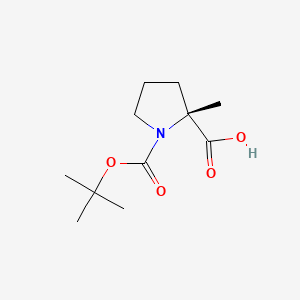
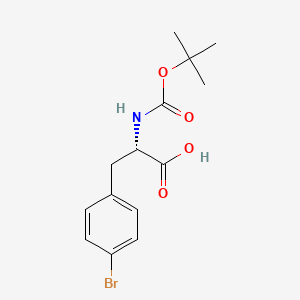
![Boc-[15N]Tyr-OH](/img/structure/B613742.png)
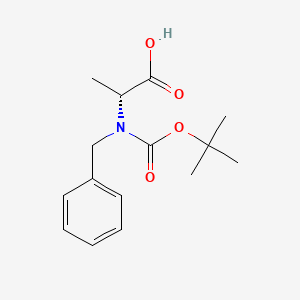
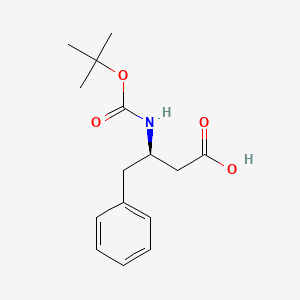
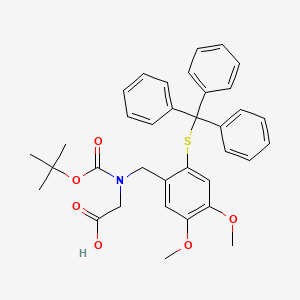
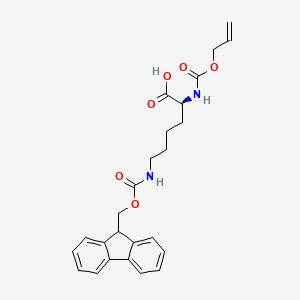
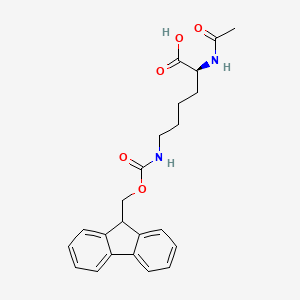

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)